1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Overview
Description
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and secondary amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a psychoactive compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may interact with serotonin and dopamine receptors, influencing mood and perception.
Pathways: It may modulate signaling pathways related to neurotransmission and neuroplasticity.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the aromatic ring.
2,5-Dimethoxy-4-methylphenethylamine: Similar structure but differs in the position of the methoxy groups and the presence of an additional methyl group.
Uniqueness: 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12;/h5-6,8H,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFDUNPXCGBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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